1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride
Overview
Description
1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride (DFPEA-HCl) is a synthetic chemical compound that is used in various scientific research applications. It is a member of the phenethylamine class of compounds, which are known for their ability to interact with receptors in the brain and other areas of the body. DFPEA-HCl has a variety of uses in biomedical research and is used to study the effects of drugs on the body.
Scientific Research Applications
Synthesis and Structure-Activity Relationships (SAR)
- Synthesis and SAR of Derivatives: Research has shown the synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives, designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100). The studies indicate that the alkyl group's position significantly affects the compound's affinity for σ1 receptors, suggesting potential therapeutic applications in treating disorders associated with these receptors (Nakazato et al., 1999).
Neurotransmitter Uptake Inhibition and Antidepressant Activity
- Antidepressant Activity: A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT), showing potential antidepressant activity in rodent models (Yardley et al., 1990).
Chemical Modifications and Functionalizations
- Amino-acid Conjugates Synthesis: Research has explored the synthesis and structure confirmation of amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, providing insights into chemical modification techniques for similar compounds (Benoiton et al., 2009).
Applications in Organic Chemistry and Catalysis
- Fluorinating Agent Applications: The compound has been used to study the replacement of hydroxyl groups by fluorine atoms in organic synthesis, showcasing its utility in introducing fluorine into complex molecules (Bergmann et al., 1970).
Optical Detection and Chemical Analysis
- Chemosensitive Chlorophyll Derivatives: Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, prepared from naturally occurring chlorophyll-a, reacted with amines to form hemiaminal-type adducts, suggesting applications in optical detection of various amines in solution (Tamiaki et al., 2013).
properties
IUPAC Name |
1-[3-(2,2-difluoropropoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-8(14)9-4-3-5-10(6-9)15-7-11(2,12)13;/h3-6,8H,7,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEOBZAETXMPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC(C)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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